molecular formula C9H5Br2N B11842131 6,8-Dibromoquinoline

6,8-Dibromoquinoline

Cat. No.: B11842131
M. Wt: 286.95 g/mol
InChI Key: ZOGJTWOWOXFJRU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dibromoquinoline typically involves the bromination of quinoline or its derivatives. One common method is the direct halogenation of quinoline using bromine in the presence of a catalyst. For instance, the bromination of 1,2,3,4-tetrahydroquinoline can yield 6,8-dibromo-1,2,3,4-tetrahydroquinoline . Another approach involves the use of n-butyllithium followed by trapping with an electrophile .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient and selective bromination techniques is crucial to minimize by-products and optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dibromoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.

    Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6,8-dibromoquinoline involves its interaction with cellular targets and pathways:

Properties

Molecular Formula

C9H5Br2N

Molecular Weight

286.95 g/mol

IUPAC Name

6,8-dibromoquinoline

InChI

InChI=1S/C9H5Br2N/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H

InChI Key

ZOGJTWOWOXFJRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)Br)Br

Origin of Product

United States

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